N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. The substituents include:
- Position 1: A phenyl group.
- Position 4: A carboxamide group linked to an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety.
- Position 5: A 1H-pyrrol-1-yl (pyrrole) ring.
Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amidation to introduce the carboxamide group .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(19-13-15-9-6-12-25-15)16-18(22-10-4-5-11-22)23(21-20-16)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYPYFOFAIINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may potentially interact with enzymes or receptors involved in various biochemical pathways.
Pharmacokinetics
Therefore, its bioavailability, distribution within the body, metabolic transformations, and routes of excretion remain unknown.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound.
Biological Activity
N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
Inhibition of Enzymes: The compound may inhibit enzymes involved in critical pathways such as DNA synthesis and cell proliferation. For example, triazole derivatives are often linked to thymidylate synthase (TS) inhibition, leading to reduced DNA synthesis and cancer cell proliferation .
Antimicrobial Activity: Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also exhibit antimicrobial properties. The presence of the triazole moiety is associated with enhanced activity against bacteria and fungi .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Positioning: Compounds with ortho-substituents on the phenyl ring generally show greater activity than meta or para-substituted derivatives.
| Substituent Position | Activity Level |
|---|---|
| Ortho | High |
| Meta | Moderate |
| Para | Low |
This trend indicates that the spatial arrangement of functional groups significantly influences the compound's efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, a series of synthesized compounds showed significant antiproliferative activity against various cancer cell lines:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | MCF-7 | 1.1 |
| 10 | HCT-116 | 2.6 |
| 11 | HepG2 | 1.4 |
These results indicate that modifications in the chemical structure can enhance antiproliferative properties .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been assessed against common pathogens like Escherichia coli and Staphylococcus aureus. Preliminary results suggest that it may inhibit bacterial growth effectively:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
This suggests potential applications in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Screening
A study synthesized various triazole derivatives and evaluated their anticancer activity through TS inhibition assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Pemetrexed, highlighting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, a series of triazole compounds were tested for their antimicrobial properties. Results demonstrated effective inhibition against both gram-positive and gram-negative bacteria, supporting further exploration into their therapeutic applications in infectious diseases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of approximately 336.39 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures inhibit cell growth in various cancer cell lines. Specifically, triazole-based compounds have demonstrated the ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The N-[(oxolan-2-yl)methyl]-1-phenyl derivative may share these properties due to its structural similarities to other effective anticancer agents.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets such as enzymes and receptors involved in microbial growth. Preliminary studies suggest that N-[(oxolan-2-yl)methyl]-1-phenyl derivatives could exhibit potent activity against various bacterial strains .
Case Study 1: Anticancer Activity Assessment
In one study, a series of triazole derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that modifications to the phenyl ring significantly affected cytotoxicity levels. Compounds similar to N-[(oxolan-2-yl)methyl]-1-phenyl exhibited IC50 values comparable to established chemotherapeutics like paclitaxel .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial potential of triazole derivatives against pathogenic bacteria. The study revealed that certain modifications enhanced activity against resistant strains, suggesting that N-[(oxolan-2-yl)methyl]-1-phenyl could be a candidate for further development in antibiotic therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The pyrrole substituent at position 5 distinguishes this compound from other triazole derivatives. Key analogs include:
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Features a trifluoromethyl group at position 5 and demonstrated high antitumor activity (GP = 68.09%) against NCI-H522 lung cancer cells .
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : Substituted with pyridin-3-yl at position 5, showing moderate growth inhibition (GP = 70.94%) in the same cell line .
- N-[(furan-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide : Shares the pyrrole group but has a 4-methoxybenzyl substituent at position 1 and a furanmethyl carboxamide (MolWeight: 377.4) .
Carboxamide Modifications at Position 4
The oxolan-2-ylmethyl carboxamide is a unique feature. Comparable compounds include:
- 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid : A simpler analog lacking the phenyl and pyrrole groups, used as a building block for further derivatization (CAS: 1250343-44-2) .
- N-(3-Acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide : Features a bulky benzoisoxazole substituent at position 1 and acetylphenyl carboxamide, synthesized in 90% yield .
Key Insight : The oxolan-2-ylmethyl group likely improves solubility due to the oxygen-rich tetrahydrofuran ring, which could enhance pharmacokinetic properties compared to aromatic or aliphatic carboxamides .
Antitumor Activity Comparison
Note: The target compound’s pyrrole substituent is hypothesized to exhibit comparable or superior activity to these analogs, pending experimental validation.
Q & A
Q. Table 1: Typical Reaction Conditions for Analogous Compounds
| Step | Solvent | Catalyst/Base | Temperature | Key Reference |
|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | Room temp. | |
| Cyclization | Ethanol | None | Reflux | |
| Purification | Ethyl acetate/hexane | Silica gel | Ambient |
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., pyrrole NH at δ 10–12 ppm) and confirm regiochemistry of triazole/pyrrole substituents .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Diffraction : Resolve stereochemistry and crystal packing using SHELXL for refinement .
Advanced: How can regioselectivity challenges during triazole formation be addressed?
Methodological Answer:
- Click Chemistry (CuAAC) : Use Cu(I) catalysts to favor 1,4-regioselective triazole formation over 1,5-isomers .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates and selectivity .
- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to isolate the dominant product .
Advanced: What strategies resolve contradictions in crystallographic data refinement?
Methodological Answer:
- Anisotropic Refinement : Model atomic displacement parameters (ADPs) with SHELXL to account for thermal motion .
- Twinning Analysis : Use WinGX/ORTEP to detect and correct for twinned crystals via Hooft/Y statistics .
- Cross-Validation : Compare bond lengths/angles with DFT-optimized structures or similar compounds in the Cambridge Structural Database .
Basic: What solvents and catalysts are optimal for synthesizing triazole-carboxamide derivatives?
Methodological Answer:
- Polar Solvents : DMF, DMSO, or ethanol for dissolving heterocyclic intermediates .
- Bases : K₂CO₃ for deprotonation in alkylation steps; triethylamine for acid-catalyzed condensations .
- Catalysts : Cu(I) for azide-alkyne cycloadditions .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs) .
- MD Simulations : Analyze binding stability (RMSD/RMSF plots) over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR Models : Corrogate substituent effects (e.g., oxolan-2-yl methyl groups) on bioactivity using Hammett constants or logP values .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) for polar byproduct separation .
- Recrystallization : Ethanol/water (7:3 v/v) achieves >95% purity for crystalline products .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) isolate non-crystalline derivatives .
Advanced: How to design experiments for elucidating reaction mechanisms?
Methodological Answer:
- Isotopic Labeling : Track proton transfer steps using deuterated solvents (e.g., D₂O in hydrolysis) .
- Kinetic Studies : Monitor intermediate formation via in-situ IR or UV-Vis spectroscopy .
- DFT Calculations : Map potential energy surfaces (e.g., transition states) with Gaussian 16 at the B3LYP/6-31G* level .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
